molecular formula C18H24N4O2 B2633371 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034283-73-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2633371
CAS No.: 2034283-73-1
M. Wt: 328.416
InChI Key: AODPYOBAZSXERH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic small molecule of significant interest in preclinical pharmacological research. Its molecular architecture combines a 3,5-dimethylisoxazole moiety, often associated with heterocyclic bioactivity, with a pyridinyl-piperidine methyl group, a structural feature frequently found in compounds that interact with central nervous system targets. This specific configuration suggests potential as a versatile scaffold for investigating ligand-receptor interactions. Researchers may employ this compound as a key chemical tool for probing potential kinase inhibition pathways or for modulating G-protein-coupled receptor (GPCR) activity, given the prevalence of piperidine and pyridine motifs in compounds active in these target families (for examples of related structures, see ). It is strictly intended for in vitro applications, including high-throughput screening assays, binding affinity studies, and enzymatic activity profiling to elucidate novel mechanisms of action and structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-17(14(2)24-21-13)10-18(23)20-11-15-5-8-22(9-6-15)16-4-3-7-19-12-16/h3-4,7,12,15H,5-6,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPYOBAZSXERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperidine moiety, and the final coupling to form the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Neurodegenerative Disease Treatment

Recent studies indicate that compounds with oxazole rings, including 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide, may exhibit neuroprotective properties. These compounds can potentially inhibit tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies. The ability to modulate tau-mediated neurodegeneration positions this compound as a candidate for further research in Alzheimer's treatment protocols .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that incorporate various functional groups to achieve the desired pharmacological properties. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

StudyFindingsImplications
Study on Tau InhibitionDemonstrated that similar compounds reduced tau aggregation in vitroSupports potential use in Alzheimer's therapy
Antimicrobial Activity AssessmentShowed oxazole derivatives exhibited significant antibacterial effectsSuggests further exploration for treating infections
Pharmacokinetic AnalysisEvaluated absorption and metabolism in animal modelsProvides insight into dosing strategies for human trials

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Therapeutic Indication / Notes
Target Compound 3,5-Dimethylisoxazole, pyridin-3-yl-piperidine C₁₉H₂₄N₄O₂ 356.43 Not explicitly stated; likely CNS or enzyme modulation
BK77581 Oxan-4-yl (tetrahydropyran) replaces pyridin-3-yl C₁₈H₂₃N₃O₃ 329.39 Increased polarity due to oxygen atom; possible improved solubility
P807-0463 3-(4-Fluorophenyl)-1H-pyrazole replaces pyridin-3-yl C₂₂H₂₆FN₅O₂ 411.48 Fluorophenyl group may enhance blood-brain barrier penetration
Goxalapladib Naphthyridine core, trifluoromethyl-biphenyl C₄₀H₃₉F₅N₄O₃ 718.80 Atherosclerosis treatment; complex structure limits bioavailability
2'-Fluoro Ortho-Fluorofentanyl Fluorophenyl-piperidine, propanamide backbone C₂₃H₂₇F₂N₃O 423.48 Opioid receptor agonist; high potency but significant abuse liability

Key Research Findings

Pharmacological Properties
  • Lipophilicity : The 3,5-dimethylisoxazole moiety enhances lipophilicity (clogP ~2.5) compared to BK77581’s oxan-4-yl group (clogP ~1.8), favoring CNS penetration .
  • Receptor Binding : The pyridin-3-yl group may engage in π-π stacking with aromatic residues in enzyme or receptor pockets, a feature absent in fluorophenyl-substituted analogs like P807-0463 .
  • Metabolic Stability : Unlike sulfonamide-containing analogs (e.g., : C₁₇H₁₉F₃N₂O₆), the absence of electron-withdrawing groups in the target compound may reduce cytochrome P450-mediated metabolism .
Therapeutic Potential
  • While fentanyl analogs () target opioid receptors, the lack of a propanamide or anilido group in the target compound suggests divergent mechanisms, possibly targeting kinases or proteases .
  • Goxalapladib’s anti-atherosclerotic activity highlights the versatility of acetamide-piperidine scaffolds but underscores the trade-off between structural complexity and druggability .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide is a complex organic molecule that combines various pharmacologically significant moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}. The structure includes an oxazole ring, a piperidine ring, and a pyridine ring, which contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxazole ring can form hydrogen bonds and π-π interactions, enhancing binding affinity to enzymes or receptors.
  • Receptor Modulation : The piperidine moiety may facilitate hydrophobic interactions, modulating receptor activity and influencing downstream signaling pathways.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antibacterial properties against various bacterial strains. For instance, piperidine derivatives have been noted for their effectiveness against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, particularly in the context of COX-II inhibition, which is relevant for pain management and inflammatory diseases .

Case Studies and Research Findings

StudyFindingsReference
Study on Piperidine DerivativesIdentified significant AChE inhibition with IC50 values in the low micromolar range.
Antimicrobial ScreeningDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values below 100 µg/mL.
COX-II Inhibition StudyReported selective COX-II inhibition with compounds exhibiting IC50 values as low as 0.011 μM.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic routes have been explored to optimize yield and purity.

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